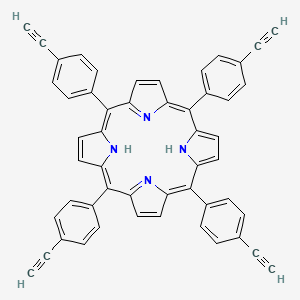










|
REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:32]3[NH:33][C:29](=[CH:30][CH:31]=3)[C:28]([C:34]3[CH:39]=[CH:38][C:37]([C:40]#[C:41][Si](C)(C)C)=[CH:36][CH:35]=3)=[C:27]3[N:46]=[C:24]([CH:25]=[CH:26]3)[C:23]([C:47]3[CH:52]=[CH:51][C:50]([C:53]#[C:54][Si](C)(C)C)=[CH:49][CH:48]=3)=[C:22]3[NH:59][C:19]([CH:20]=[CH:21]3)=[C:18]([C:60]3[CH:65]=[CH:64][C:63]([C:66]#[C:67][Si](C)(C)C)=[CH:62][CH:61]=3)[C:17]3=[N:72][C:14]=2[CH:15]=[CH:16]3)=[CH:9][CH:8]=1)(C)C.CC(C)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>C(Cl)(Cl)Cl.O1CCCC1>[C:53]([C:50]1[CH:49]=[CH:48][C:47]([C:23]2[C:22]3[NH:59][C:19](=[CH:20][CH:21]=3)[C:18]([C:60]3[CH:65]=[CH:64][C:63]([C:66]#[CH:67])=[CH:62][CH:61]=3)=[C:17]3[N:72]=[C:14]([CH:15]=[CH:16]3)[C:13]([C:10]3[CH:11]=[CH:12][C:7]([C:6]#[CH:5])=[CH:8][CH:9]=3)=[C:32]3[NH:33][C:29]([CH:30]=[CH:31]3)=[C:28]([C:34]3[CH:35]=[CH:36][C:37]([C:40]#[CH:41])=[CH:38][CH:39]=3)[C:27]3=[N:46][C:24]=2[CH:25]=[CH:26]3)=[CH:52][CH:51]=1)#[CH:54] |f:2.3,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=C1)C1=C2C=CC(C(=C3C=CC(=C(C=4C=CC(=C(C5=CC=C1N5)C5=CC=C(C=C5)C#C[Si](C)(C)C)N4)C4=CC=C(C=C4)C#C[Si](C)(C)C)N3)C3=CC=C(C=C3)C#C[Si](C)(C)C)=N2
|
|
Name
|
chloroform tetrahydrofuran
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
was subsequently stirred for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was subsequently evaporated off
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C1=CC=C(C=C1)C1=C2C=CC(C(=C3C=CC(=C(C=4C=CC(=C(C5=CC=C1N5)C5=CC=C(C=C5)C#C)N4)C4=CC=C(C=C4)C#C)N3)C3=CC=C(C=C3)C#C)=N2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.05 mmol | |
| AMOUNT: MASS | 747 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |